molecular formula C14H10N6O3 B2745151 3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255783-94-8

3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2745151
CAS No.: 1255783-94-8
M. Wt: 310.273
InChI Key: NHPIJZQKYODHJW-UHFFFAOYSA-N
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Description

The compound 3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocycle derived from uracil, featuring a pyrimido[4,5-d]pyrimidine core with furan and imidazole substituents at positions 3 and 7, respectively. This scaffold is notable for its structural similarity to purine nucleotides, enabling interactions with kinase ATP-binding pockets . Its synthesis likely involves multi-component reactions (MCRs) or Mannich-type cyclizations, as seen in analogous pyrimidopyrimidine derivatives .

Properties

IUPAC Name

6-(furan-2-ylmethyl)-2-imidazol-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O3/c21-12-10-6-16-13(19-4-3-15-8-19)17-11(10)18-14(22)20(12)7-9-2-1-5-23-9/h1-6,8H,7H2,(H,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPIJZQKYODHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, identified by CAS number 1255783-94-8, is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C₁₄H₁₀N₆O₃
  • Molecular Weight : 310.27 g/mol
  • Structure : The compound features a pyrimidine core substituted with a furan and imidazole moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological effects:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that the compound has an IC₅₀ value of approximately 21.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer properties .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways:

  • MAPK Pathway Inhibition : Research indicates that this compound may inhibit mitogen-activated protein kinase (MAPK) signaling in cancer cells. This inhibition is crucial for preventing cell proliferation and inducing apoptosis .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC₅₀ Value (μM)Mechanism of Action
AnticancerMDA-MB-23121.6Inhibition of MAPK signaling
AntiviralTBDTBDTBD
AntifungalTBDTBDTBD

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study evaluating the cytotoxicity on MDA-MB-231 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to control groups .
  • In Vivo Models : Preliminary in vivo studies have suggested that the compound may reduce tumor growth in xenograft models, although detailed pharmacokinetic data are still required.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrimido[4,5-d]pyrimidine core is highly modifiable, with key substitutions influencing biological activity and physicochemical properties. Below is a comparative analysis of select derivatives:

Compound Name Substituents (Position) Biological Target Key Properties
Target Compound 3: Furan-2-ylmethyl; 7: 1H-imidazol-1-yl Kinases (putative) Enhanced solubility (furan), hydrogen bonding (imidazole)
Compound L 3: 3-Fluorophenyl; 7: [2-(3,4-dimethoxyphenyl)ethyl]amino DNA-PK (Ku70/Ku80) High kinase selectivity; fluorophenyl enhances lipophilicity
BTK Inhibitors 3: Varied alkyl/aryl; 7: Aminopyrimidine derivatives Bruton’s tyrosine kinase (BTK) Substitutions at position 7 critical for ATP-binding pocket interaction
5,6,7,8-Tetrahydro Derivatives Saturated core; 5/6: Amino groups PRS inhibition (putative) Reduced planarity lowers DNA intercalation risk
7-(4-Methoxyphenyl)-1-methyl 7: 4-Methoxyphenyl; 1: Methyl N/A Methoxy group improves metabolic stability

Pharmacokinetic and Toxicity Profiles

  • Solubility : Furan-2-ylmethyl (logP ~1.5) improves aqueous solubility compared to aryl groups (logP >2.5) in Compound L .
  • Metabolic Stability : Imidazole’s susceptibility to CYP450 oxidation may necessitate prodrug strategies, whereas methoxy or chloro substituents (e.g., 7-(4-chlorophenyl) ) offer longer half-lives.
  • Toxicity: Heterocyclic amines (e.g., imidazole) pose genotoxicity risks; saturated cores (5,6,7,8-tetrahydro derivatives) reduce off-target effects .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how can purity be optimized?

  • Methodology :

  • Reagent selection : Use trifluoromethyl-containing reagents (e.g., trifluoromethyl iodide) for introducing substituents, as seen in analogous quinazoline-dione syntheses .
  • Cyclization conditions : Optimize solvent (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to promote ring closure, similar to pyrimidine-dione syntheses .
  • Purification : Recrystallization from water or ethanol, followed by HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to achieve >98% purity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR spectroscopy : Assign peaks using 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 solvent, 400 MHz) to confirm substituent positions, as demonstrated for triazolo-pyrimidine derivatives .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., water/ethanol mixtures) and analyze hydrogen-bonding networks, as shown for pyrimidine-dione hydrates .
  • Mass spectrometry : Use ESI-MS or LCMS to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or oxidases (e.g., indoleamine 2,3-dioxygenase) using fluorometric assays at 10–100 µM concentrations .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified furan/imidazole groups (e.g., halogenation or methoxy substitutions) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data from related pyrimidines .
  • Pharmacophore mapping : Compare electrostatic and steric features with active compounds using Schrödinger’s Phase .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed incubation times and serum-free conditions) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare data variability across studies, accounting for solvent/DMSO effects .

Q. How can environmental fate and biodegradation pathways be investigated for this compound?

  • Methodology :

  • Hydrolysis studies : Incubate at pH 3–9 (37°C) and monitor degradation via LC-MS, as outlined in environmental-chemical property assessments .
  • Microbial degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., imidazole ring cleavage products) .

Methodological Guidance Tables

Research Aspect Key Parameters Evidence-Based Protocol
Synthesis Optimization Solvent (ethanol), temperature (reflux), catalyst (Na)Ref. : Ethanol/sodium reflux for pyrimidine cyclization
Purity Analysis HPLC (C18, acetonitrile/water), λ = 254 nmRef. : >98% purity via HPLC
Crystallography Slow evaporation (water/ethanol), H-bond analysisRef. : N–H⋯O and O–H⋯O interactions

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